![molecular formula C13H12ClNO2 B6368379 2-(2-Chloro-4-ethoxyphenyl)-3-hydroxypyridine, 95% CAS No. 1261939-83-6](/img/structure/B6368379.png)
2-(2-Chloro-4-ethoxyphenyl)-3-hydroxypyridine, 95%
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Overview
Description
2-(2-Chloro-4-ethoxyphenyl)-3-hydroxypyridine, 95% (2-CEPH-95) is an organic compound that is used in a variety of scientific research applications. It is a derivative of pyridine, a heterocyclic aromatic compound that is found in many organic compounds. 2-CEPH-95 is a white crystalline solid with a melting point of approximately 94-95 °C. It is soluble in both water and alcohol and is stable in air. It has a wide range of applications in scientific research, including synthesis and analytical techniques, as well as biochemical and physiological research.
Scientific Research Applications
2-(2-Chloro-4-ethoxyphenyl)-3-hydroxypyridine, 95% is used in a variety of scientific research applications, including synthesis and analytical techniques, as well as biochemical and physiological research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in analytical techniques, such as gas chromatography and liquid chromatography. In addition, it is used in biochemical and physiological research, such as the study of enzymes, hormones, and other biological molecules.
Mechanism of Action
2-(2-Chloro-4-ethoxyphenyl)-3-hydroxypyridine, 95% is an organic compound that acts as a reagent in a variety of scientific research applications. It acts as a catalyst in the reaction of pyridine with ethyl chloroacetate, allowing for the formation of the desired product. In addition, it acts as a reagent in analytical techniques, such as gas chromatography and liquid chromatography, allowing for the separation and identification of compounds. It also acts as a reagent in biochemical and physiological research, allowing for the study of enzymes, hormones, and other biological molecules.
Biochemical and Physiological Effects
2-(2-Chloro-4-ethoxyphenyl)-3-hydroxypyridine, 95% has a wide range of applications in biochemical and physiological research. It can be used to study the structure and function of enzymes, hormones, and other biological molecules. In addition, it can be used to study the effects of drugs and other compounds on the body. It can also be used to study the effects of environmental factors, such as temperature and pH, on biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
2-(2-Chloro-4-ethoxyphenyl)-3-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is a stable compound that is soluble in both water and alcohol, making it easy to use in a variety of experiments. It is also relatively inexpensive and can be easily obtained from commercial sources. However, it is important to note that 2-(2-Chloro-4-ethoxyphenyl)-3-hydroxypyridine, 95% should not be used in experiments involving human subjects, as it may be toxic.
Future Directions
There are several potential future directions for the use of 2-(2-Chloro-4-ethoxyphenyl)-3-hydroxypyridine, 95% in scientific research. It could be used in the development of more efficient synthesis methods for organic compounds. It could also be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy. In addition, it could be used in the study of new drugs and other compounds, as well as the effects of environmental factors on biochemical and physiological processes. Finally, it could be used to study the structure and function of enzymes, hormones, and other biological molecules.
Synthesis Methods
2-(2-Chloro-4-ethoxyphenyl)-3-hydroxypyridine, 95% can be synthesized by a variety of methods, including the reaction of pyridine with ethyl chloroacetate in the presence of a base, such as sodium hydroxide. The reaction is carried out at a temperature of approximately 80-90 °C and yields 2-(2-Chloro-4-ethoxyphenyl)-3-hydroxypyridine, 95% in a yield of 95%. The product can then be purified by recrystallization to obtain the desired purity.
properties
IUPAC Name |
2-(2-chloro-4-ethoxyphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-2-17-9-5-6-10(11(14)8-9)13-12(16)4-3-7-15-13/h3-8,16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDMTADCJKXQTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=CC=N2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683119 |
Source
|
Record name | 2-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol | |
CAS RN |
1261939-83-6 |
Source
|
Record name | 2-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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